molecular formula C14H20ClNO2 B2697327 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 138351-08-3

2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No. B2697327
CAS RN: 138351-08-3
M. Wt: 269.77
InChI Key: SLBSEWHNJHLPDR-UHFFFAOYSA-N
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Description

“2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 138351-08-3 . It has a molecular weight of 269.77 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride” is 1S/C14H19NO2.ClH/c16-12-13-6-2-3-7-14 (13)17-11-10-15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 269.77 . It should be stored at room temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

Piperidine and its derivatives are extensively applied in catalysis and the synthesis of various organic compounds. For example, catalysis by basic carbons has been used for the preparation of dihydropyridines from benzaldehyde derivatives, highlighting the role of piperidine as a catalyst in producing pharmaceutical precursors, such as calcium channel blockers (Perozo-Rondón et al., 2006). Similarly, efficient oxidation of primary alcohols to aldehydes has been achieved using piperidinyloxy as a catalyst, showcasing the utility in selective organic transformations (Einhorn et al., 1996).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, piperidine derivatives serve as key intermediates. The synthesis of Schiff and Mannich bases of Isatin derivatives with piperidine highlights the creation of compounds with potential biological activities (Bekircan & Bektaş, 2008). Moreover, the use of piperidine in microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes demonstrates its role in rapid and efficient drug synthesis (Sharma et al., 2003).

Material Science and Polymer Chemistry

Piperidine derivatives also find applications in material science and polymer chemistry. For instance, novel copolymers of styrene with ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates were prepared using piperidine catalyzed Knoevenagel condensation, illustrating its utility in creating new polymeric materials (Kharas et al., 2016).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBSEWHNJHLPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride

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